N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-21(2,3)15-7-4-13(5-8-15)17-11-26-20(23-17)24-19(25)14-6-9-16-18(10-14)27-12-22-16/h4-12H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNPPVDBOLNURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Benzothiazole: The synthesized thiazole derivative is then coupled with a benzothiazole derivative through a nucleophilic substitution reaction.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via Friedel-Crafts alkylation, where tert-butylbenzene is reacted with the thiazole-benzothiazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiazole and benzothiazole rings facilitate nucleophilic substitution under basic conditions. Key examples include:
For example, treatment with sodium hydrosulfide replaces the benzothiazole sulfur atom, altering electronic properties. The thiazole ring’s C-2 position reacts selectively due to its inherent electrophilicity.
Oxidation
The benzothiazole moiety undergoes oxidation under harsh conditions:
Reduction
Selective reduction of the amide bond is achievable:
Hydrolysis of Amide Bond
The carboxamide linkage is susceptible to hydrolysis:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, 100°C, 12 hrs | 1,3-Benzothiazole-6-carboxylic acid + Thiazol-2-amine | 85% |
| Basic (NaOH, 2M) | MeOH/H₂O, reflux | Same as above | 78% |
This reaction is critical for generating intermediates in structure-activity relationship (SAR) studies.
Cycloaddition and Ring-Opening Reactions
The benzothiazole system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 24 hrs | Diels-Alder adduct | Enhanced solubility in polar solvents |
| DMAD | Microwave, 150°C | Fused quinoline derivative | Expands π-conjugation |
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl-aryl bond formation:
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), CH₃CN | Benzothiazole ring-opening | Singlet oxygen-mediated cleavage |
| Visible light, eosin Y | C-H activation at tert-butyl | Late-stage diversification |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes thiazole and benzothiazole moieties. These structural components are critical for its biological activities.
Structural Formula
Anti-inflammatory Properties
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has been investigated for its anti-inflammatory effects. A study demonstrated that this compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
Case Study: COX Inhibition
In vitro assays revealed that the compound inhibited COX-II activity with an IC50 value of , demonstrating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Recent research has highlighted the compound's anticancer properties through various mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase in certain cancer cells.
Data Table: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induces apoptosis |
| A549 (Lung) | 7.5 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Modulates Bcl-2 family proteins |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.
Case Study: Antimicrobial Efficacy
In a recent study, this compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from to .
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and benzothiazole rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, facilitating its binding to target proteins. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues:
The compound’s uniqueness lies in its tert-butylphenyl-thiazole moiety and benzothiazole-6-carboxamide group. Below is a comparative analysis with structurally related compounds from the literature:
Functional Insights:
Lipophilicity and Bioavailability: The tert-butyl group in the target compound likely increases logP compared to analogs like 6a (hydroxy-methoxyphenyl) or 6b (amino-thiazole), which may enhance blood-brain barrier penetration or target binding in hydrophobic enzyme pockets .
Synthetic Efficiency : Unlike coumarin-thiazole hybrids (4a-j and 6a-j ), which require multi-step synthesis and microwave irradiation for optimal yields , the target compound’s synthesis (inferred from ) may involve simpler acetylation or coupling reactions.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is with a molar mass of approximately 356.52 g/mol. The compound features a thiazole ring fused with a benzothiazole moiety, contributing to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study indicated that benzothiazole compounds exhibit notable antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound was tested at concentrations around 4.0 µM and showed significant cytotoxicity compared to standard chemotherapeutic agents .
Table 1: Anticancer Activity of Benzothiazole Derivatives
The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and benzothiazole rings can enhance cytotoxicity against cancer cells. For example, the introduction of halogen substituents has been shown to improve the efficacy of these compounds against tumor cells .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds exhibit activity against various bacterial strains and fungi. The presence of the thiazole moiety is crucial for enhancing the antibacterial action .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The anticancer mechanism of this compound involves induction of apoptosis in cancer cells through activation of caspase pathways. The compound enhances the levels of caspase-3, a key enzyme in the apoptosis process, leading to programmed cell death in malignant cells .
Case Studies
In a notable case study involving the evaluation of various benzothiazole derivatives, this compound was found to be one of the most potent compounds against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression.
Q & A
Q. What theoretical frameworks guide hypothesis-driven research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
